Lipophilicity (LogP) Benchmarking: 3-F-4-OCF₃-Benzamide vs. 4-OCF₃, 3-F-4-OCH₃, 2-F-4-OCF₃, and 3-Cl-4-OCF₃ Analogs
The computed logP of 3-fluoro-4-(trifluoromethoxy)benzamide is 2.52, placing it intermediate among close structural analogs: it is +0.14 log units more lipophilic than the parent 4-(trifluoromethoxy)benzamide (logP 2.38) , +1.42 log units more lipophilic than the methoxy analog 3-fluoro-4-methoxybenzamide (XLogP3 1.1) [1], –0.19 log units less lipophilic than the 2‑fluoro positional isomer 2-fluoro-4-(trifluoromethoxy)benzamide (logP 2.71) , and –0.70 log units less lipophilic than the 3‑chloro analog 3-chloro-4-(trifluoromethoxy)benzamide (logP 3.22) . This quantifies the precise lipophilicity tuning achievable by the 3‑F substitution.
| Evidence Dimension | Octanol-water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | logP = 2.52 |
| Comparator Or Baseline | 4-(Trifluoromethoxy)benzamide logP 2.38; 3-Fluoro-4-methoxybenzamide XLogP3 1.1; 2-Fluoro-4-(trifluoromethoxy)benzamide logP 2.71; 3-Chloro-4-(trifluoromethoxy)benzamide logP 3.22 |
| Quantified Difference | ΔlogP = +0.14 (vs. 4-OCF₃ parent); ΔlogP = +1.42 (vs. 3-F-4-OCH₃); ΔlogP = –0.19 (vs. 2-F isomer); ΔlogP = –0.70 (vs. 3-Cl analog) |
| Conditions | Computed logP values from ChemSrc and PubChem (XLogP3) databases |
Why This Matters
Lipophilicity differences of 0.1–1.4 log units alter membrane permeability, metabolic stability, and off‑target promiscuity; selecting the correct building block pre‑determines the drug‑likeness of the final elaborated compound.
- [1] PubChem. 3-Fluoro-4-methoxybenzamide (CID 17750769). XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/17750769 (accessed 2026-04-23). View Source
